molecular formula C16H8O4 B1301001 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione CAS No. 97620-82-1

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione

Cat. No. B1301001
M. Wt: 264.23 g/mol
InChI Key: CRJFVPJRQFLPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07119081B2

Procedure details

Resorcinol (6.6 g, 60 mmol) in ethanol (80 mL) was added dropwise to a stirred ethanolic sodium ethoxide solution (prepared by dissolving 3.8 g of sodium metal in 120 mL of absolute ethanol) containing 2,3-dichloro-1,4-naphthoquinone (6.9 g, 30 mmol) at 0° C. After stirring at room temperature overnight, the black reaction mixture was acidified with 5N HCl at 0° C. The yellow solid that precipitated was collected by filtration, washed successively with water, methanol, diethyl ether and air-dried to give crude 12 as a deep yellow solid (7.1 g, 88%); mp>310° C. (lit.>300° C.);Cheng 1993 JMC TLC (chloroform/acetone, 8:1): Rf 0.47; νmax (KBr) 3400 (OH), 1670 and 1620 (C═O) cm−1; δH (400 MHz, DMSO-d6) 7.05 (1H, d, JC-5-H, C-4-H=8.54 Hz, C-4-H), 7.16 (1H, s, C-2-H), 7.2–7.7 (2H, m, C-8-H and C-9-H), 7.95 (1H, d, JC-4-H, C-5-H=8.5 Hz, C-5-H), 8.2–8.7 (2H, m, C-7-H and C-10-H) and 10.53 (1H, br s, exchanged with D2O, C-3-OH); MS m/z (FAB+) 265.1 [70, (M+H)+], 255.3 (75), 243.2 (30), 173.2 (100); MS m/z (FAB−) 263.1 [100, (M-H)−], 242.1 (20), 210.1 (25), 198.1 (45), 181.1 (35); Acc. MS (FAB+) 265.0502 C16H9O4 requires 265.0501.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[O-]CC.[Na+].Cl[C:14]1[C:15](=[O:26])[C:16]2[C:21]([C:22](=[O:25])[C:23]=1Cl)=[CH:20][CH:19]=[CH:18][CH:17]=2.Cl>C(O)C>[OH:2][C:1]1[CH:8]=[CH:7][C:6]2[C:23]3[C:22](=[O:25])[C:21]4[C:16]([C:15](=[O:26])[C:14]=3[O:5][C:4]=2[CH:3]=1)=[CH:17][CH:18]=[CH:19][CH:20]=4 |f:1.2|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
120 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
ClC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The yellow solid that precipitated was collected by filtration
WASH
Type
WASH
Details
washed successively with water, methanol, diethyl ether
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=CC2=C(OC3=C2C(C2=CC=CC=C2C3=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.